NS1219

AMPA Receptor Selectivity Radioligand Binding

For neuroscience research requiring stereochemical precision, generic AMPA antagonists or racemic mixtures are inadequate. NS1219 (CAS 666706-39-4), the active (S)-enantiomer, is the definitive tool compound. It uniquely induces a hyperextended GluR2 ligand-binding domain conformation not seen with NBQX or DNQX. This ensures unambiguous data interpretation. Key procurement specifications: • Stereochemically defined (2S)-enantiomer for receptor occupancy studies. • Superior in vivo efficacy over NBQX in neuropathic pain models. • Rapid seizure termination in refractory status epilepticus models. • High water solubility for consistent systemic dosing and electrophysiology. We guarantee reliable, high-purity supply for your critical research programs.

Molecular Formula C24H28N4O7S
Molecular Weight 516.6 g/mol
CAS No. 666706-39-4
Cat. No. B12393273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS1219
CAS666706-39-4
Molecular FormulaC24H28N4O7S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3
InChIInChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m0/s1
InChIKeyCFJRSKULEDUDKL-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

About (2S)-NS-1209


Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2S)-, also known as (S)-NS-1209 or (S)-SPD-502, is a potent and selective competitive antagonist of the AMPA subtype of ionotropic glutamate receptors [1]. This compound is the active (S)-enantiomer of the racemic NS-1209 (SPD-502) and is characterized by a complex heterocyclic core, a dimethylsulfamoyl substituent, and a defined stereocenter. It is widely utilized in neuroscience research to dissect AMPA receptor-mediated neurotransmission and to evaluate therapeutic potential in models of stroke, epilepsy, and neuropathic pain .

Why (2S)-NS-1209 is Irreplaceable


Generic substitution with other AMPA receptor antagonists or the racemic mixture (RS)-NS1209 is not a scientifically valid strategy for projects requiring high target specificity or defined stereochemical pharmacology. The (S)-enantiomer, (2S)-NS-1209, exhibits a distinct binding mode within the GluR2 ligand-binding core that is not shared by the (R)-enantiomer (NS1219) or other competitive antagonists. This unique interaction induces a hyperextended conformation of the receptor's ligand-binding domain [1], a mechanism not observed with classic antagonists like NBQX or DNQX [2]. Consequently, substituting with racemic NS1209 or a different AMPA antagonist introduces uncontrolled variables in receptor occupancy, downstream signaling, and in vivo pharmacokinetics, compromising the reproducibility and interpretability of experimental results. The quantitative evidence below directly addresses why (2S)-NS-1209 must be the compound of choice for specific AMPA receptor-focused investigations.

Quantitative Comparator Data


AMPA Receptor Binding Selectivity

The racemic form (RS)-NS1209 demonstrates high affinity and pronounced selectivity for the AMPA receptor over other ionotropic glutamate receptor subtypes. In binding studies using rat cortical membranes, the compound displays an IC50 of 0.043 μM for the displacement of [3H]AMPA . In contrast, its affinity for [3H]kainate binding sites is significantly lower, with an IC50 of 81 μM, representing nearly a 2000-fold difference. Affinity for NMDA and glycine binding sites is negligible, with IC50 values exceeding 30 μM [1].

AMPA Receptor Selectivity Radioligand Binding

In Vivo Analgesic Efficacy

In a comparative study of experimental pain models, systemic administration of NS1209 demonstrated superior analgesic efficacy to the classical AMPA antagonist NBQX and comparable efficacy to morphine. In the mouse hot plate test, NS1209 (3-30 mg/kg, s.c. and i.p.) significantly increased nociceptive response latency, whereas NBQX (3-30 mg/kg, i.p.) was ineffective [1]. Similarly, in the rat formalin model, NS1209 (3 and 6 mg/kg, i.p.) produced dose-dependent reductions in second-phase nociceptive behaviors, while NBQX (10 and 20 mg/kg, i.p.) had no effect [2].

Neuropathic Pain Analgesia In Vivo Pharmacology

Anticonvulsant Efficacy in Status Epilepticus

In a rat model of electrically induced status epilepticus (SE), NS1209 demonstrated a more rapid and complete anticonvulsant effect compared to the standard-of-care benzodiazepine, diazepam (DZP). NS1209 (10-50 mg/kg bolus followed by 4-5 mg/kg/h infusion) effectively discontinued SE in all animals within 30-60 minutes [1]. In contrast, the anticonvulsant effect of DZP (20 mg/kg i.p., followed by 10 mg/kg 6h later) was slower and less complete. The study concluded that NS1209 provides a faster and more robust termination of SE [2].

Epilepsy Status Epilepticus Anticonvulsant

Water Solubility and Duration of Action

Unlike many first-generation AMPA antagonists such as NBQX and GYKI 52466, NS1209 is characterized by high water solubility and a long duration of action in vivo [1]. This property facilitates intravenous administration and continuous infusion protocols in preclinical models without the need for complex formulation strategies involving organic solvents. In vivo electrophysiology studies show that NS1209 blocks AMPA-evoked spike activity in the rat hippocampus with an ED50 of 6.1 mg/kg (i.v.) and a duration of action exceeding 1 hour .

Water Solubility In Vivo Pharmacology Drug-like Properties

Unique GluR2 Binding Conformation

X-ray crystallographic analysis of the GluR2 ligand-binding core in complex with (S)-NS1209 reveals a novel binding mode. The antagonist stabilizes an even more open conformation of the D1 and D2 domains than that of the apo structure, a phenomenon described as ligand-induced hyperextension [1]. This is in contrast to other competitive antagonists like DNQX and (S)-ATPO, which do not induce this degree of domain opening. (S)-NS1209 makes unique hydrogen bonds to Tyr450 and Gly451 of domain D1 and occupies new areas of the binding cleft near non-conserved residues [2].

X-ray Crystallography Ligand Binding Molecular Pharmacology

Applications of (2S)-NS-1209


Neuropathic Pain Modeling

The superior in vivo efficacy of NS1209 over other AMPA antagonists like NBQX, as demonstrated in models of persistent and neuropathic pain [1], makes it the preferred tool compound for investigating the role of AMPA receptors in pain signaling. Its water solubility allows for consistent systemic administration, enabling robust dose-response studies and chronic treatment regimens in rodents.

Refractory Status Epilepticus Research

The ability of NS1209 to rapidly and completely terminate electrically induced status epilepticus in rats, surpassing the efficacy of diazepam [2], positions it as a critical reagent for exploring non-GABAergic mechanisms of seizure termination. This is particularly relevant for developing novel treatments for benzodiazepine-refractory patients.

Structure-Based AMPA Receptor Drug Design

The unique X-ray crystal structure of (S)-NS1209 bound to the GluR2 ligand-binding core [3] provides a high-resolution template for structure-based drug design. Researchers can use this structural data to rationally design novel AMPA receptor modulators with improved selectivity or unique binding modes, leveraging the hyperextended conformation stabilized by the compound.

Glutamatergic Synapse Electrophysiology

The high water solubility and potent, selective inhibition of AMPA-induced currents (IC50 = 0.15 μM in cortical neurons) make (2S)-NS-1209 an ideal tool for slice electrophysiology. Its rapid and reversible action allows for precise temporal control of AMPA receptor-mediated neurotransmission in acute brain slices, facilitating studies of synaptic plasticity and network activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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